(Cyclopentylmethyl)methylamine hydrochloride

Descripción

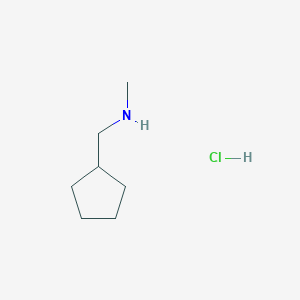

(Cyclopentylmethyl)methylamine hydrochloride (CAS 666262-50-6) is a secondary amine hydrochloride salt with the molecular formula C₇H₁₅N·HCl and a molecular weight of 149.66 g/mol . Structurally, it consists of a cyclopentylmethyl group attached to a methylamine backbone, protonated as a hydrochloride salt. This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research. Its cyclopentane ring confers rigidity and lipophilicity, which can influence binding affinity in drug design or modulate solubility in industrial applications .

Propiedades

IUPAC Name |

1-cyclopentyl-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-8-6-7-4-2-3-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMTMONXNUNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666262-50-6 | |

| Record name | (cyclopentylmethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (Cyclopentylmethyl)methylamine hydrochloride typically involves the following steps:

Cyclopentane Methanol Reaction: Cyclopentane methanol is reacted with an alkali to generate cyclopentane methanol hydrochloride.

Methylamine Reaction: Cyclopentane methanol hydrochloride is then reacted with methylamine to produce (Cyclopentylmethyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Cyclopentylmethyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmethyl ketone, while reduction may produce cyclopentylmethylamine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- (Cyclopentylmethyl)methylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting central nervous system disorders, including analgesics and antidepressants.

- Research indicates that derivatives of methylamine compounds can exhibit significant biological activity, making them valuable in drug formulation .

- Neurotoxin Research :

Chemical Industry Applications

-

Synthesis of Chemical Compounds :

- This compound is used as a building block for synthesizing various chemical derivatives, including agricultural chemicals, surfactants, and polymerization initiators .

- It plays a role in the production of specialty chemicals used in coatings and adhesives, showcasing its versatility in industrial applications.

- Polymerization Processes :

Materials Science Applications

- Solar Cell Technology :

- Biomaterials :

Case Studies

Mecanismo De Acción

The mechanism of action of (Cyclopentylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can act as a base and participate in proton transfer reactions. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (Cyclopentylmethyl)methylamine hydrochloride with structurally or functionally related amine hydrochlorides:

Key Structural and Functional Insights

Cyclopentane vs. Cyclopropane Rings :

- The cyclopentyl group in This compound enhances lipophilicity compared to the smaller, strained cyclopropane ring in 1-methoxymethyl-cyclopropylamine hydrochloride. This difference impacts membrane permeability in drug candidates .

- Cyclopropane derivatives often exhibit higher reactivity due to ring strain, making them useful in click chemistry or as strained intermediates .

Amine Substitution Patterns :

- Secondary vs. Tertiary Amines : The tertiary amine in 4-methyl-2-hexyl methylamine hydrochloride increases steric hindrance, reducing metabolic degradation and prolonging pharmacological action (e.g., vasopressor effects) compared to secondary amines like this compound .

- Arylcyclohexylamines : Deschloroketamine hydrochloride’s arylcyclohexylamine structure enables NMDA receptor antagonism, a mechanism absent in aliphatic amines like this compound .

Functional Group Effects :

- The methoxy group in methoxyamine hydrochloride facilitates nucleophilic reactions in DNA crosslinking studies, whereas the cyclopentylmethyl group in this compound prioritizes steric and hydrophobic interactions .

Actividad Biológica

(Cyclopentylmethyl)methylamine hydrochloride, with the chemical formula CHN·HCl, is a secondary amine that has garnered attention for its potential biological activity and applications in various scientific fields. This compound serves as a building block in organic synthesis and is explored for its pharmacological properties.

Chemical Structure

- Molecular Formula : CHN·HCl

- CAS Number : 666262-50-6

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclopentane Methanol Reaction : Cyclopentane methanol is reacted with an alkali to generate cyclopentane methanol hydrochloride.

- Methylamine Reaction : The cyclopentane methanol hydrochloride is subsequently reacted with methylamine to yield (Cyclopentylmethyl)methylamine.

Reaction Types

This compound can undergo various chemical reactions, including:

- Oxidation : Can form oxidized products under specific conditions.

- Reduction : Yields reduced forms through reactions with reducing agents like sodium borohydride.

- Substitution : Participates in substitution reactions, replacing functional groups with others.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. As a secondary amine, it can act as a base, participating in proton transfer reactions that influence various biochemical pathways. Its unique cyclopentylmethyl group contributes distinct chemical properties that may enhance its biological interactions.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Receptor Interactions : It has been studied for potential interactions with various receptors, including opioid receptors, which could suggest analgesic properties.

- Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its therapeutic potential in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to methylamines and their derivatives. For instance, a study on methylamine-bridged enkephalin analogues demonstrated significant affinity for opioid receptors, highlighting the relevance of structural modifications in enhancing biological activity .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Affinity for Mu Receptor (nM) | Affinity for Delta Receptor (nM) | Affinity for Kappa Receptor (nM) |

|---|---|---|---|

| MABE (Methylamine-bridged Enkephalin) | 1.6 | 2.1 | 340 |

| Morphine | 2.4 | N/A | N/A |

| DAMGO | 0.14 | N/A | N/A |

The above table illustrates the varying affinities of related compounds for different opioid receptors, providing insight into how structural variations can influence biological activity.

Safety Profile

This compound exhibits some toxicity:

- Skin Irritation : Classified as causing skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319) .

Toxicological Studies

Further toxicological assessments are necessary to establish a comprehensive safety profile, particularly regarding long-term exposure and potential effects on human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (cyclopentylmethyl)methylamine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via alkylation of methylamine with cyclopentylmethyl halides, followed by HCl neutralization. A modified Hofmann rearrangement (using acetamide derivatives) may also be applicable, as seen in methylamine hydrochloride synthesis .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended. Monitor purity via HPLC with UV detection at 210 nm, using a C18 column and a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (85:15) .

- Characterization : Confirm structure via H/C NMR (e.g., δ~2.8 ppm for methylamine protons, δ~1.5–2.2 ppm for cyclopentyl protons) and FT-IR (N–H stretch at ~3200 cm). Cross-validate with PubChem data (InChI Key: SYEIQRWDGGTWSP-UHFFFAOYSA-N) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation; employ local exhaust ventilation .

- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar). Stability data for analogous compounds suggests degradation <5% over 12 months under these conditions .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- Chromatography : Reverse-phase HPLC with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time typically 6–8 minutes .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]: ~144.2 m/z for free base; adjust for hydrochloride form).

Advanced Research Questions

Q. How can reaction mechanisms for introducing the cyclopentylmethyl group be elucidated?

- Mechanistic Probes : Use C-labeled methylamine to track bond formation via NMR. Monitor intermediates by quenching aliquots at timed intervals and analyzing via LC-MS .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states in alkylation steps. Compare activation energies for competing pathways .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : If conflicting IC values arise in receptor-binding assays, standardize assay conditions (pH 7.4 buffer, 25°C) and validate with a reference antagonist (e.g., atropine for muscarinic receptors). Replicate experiments across ≥3 independent trials .

- Data Normalization : Express activity relative to internal controls (e.g., % inhibition of a known ligand) to minimize inter-lab variability.

Q. How can stability under physiological conditions be systematically evaluated?

- Experimental Design : Incubate the compound in simulated body fluid (SBF) at 37°C for 0–48 hours. Quantify degradation via LC-MS/MS.

- Kinetic Analysis : Fit data to first-order decay models (). For SBF at pH 7.4, preliminary data suggest >24 hours for structurally similar amines .

Q. What factorial design approaches optimize synthetic yield or analytical separations?

- Example : A 3 factorial design (pH, temperature, solvent ratio) can identify optimal recrystallization conditions. For HPLC, vary methanol concentration (10–30%), pH (3–7), and ion-pair reagent concentration (0–10 mM) .

- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables and predict maxima/minima.

Methodological Resources

- Synthetic Protocols : Adapt methylamine hydrochloride methods (e.g., Hofmann rearrangement, formaldehyde-ammonium chloride reaction) for cyclopentylmethyl derivatives .

- Safety : Follow Sigma-Aldrich guidelines for methylamine analogs (avoid skin contact; use dust containment) .

- Data Validation : Cross-reference with PubChem’s computed properties (e.g., logP, pKa) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.